N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-11-14(2)18(15(3)12-13)26(23,24)19-16-5-7-17(8-6-16)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFHKPNBACZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 376.43 g/mol
The compound features a thiazolidinone moiety linked to a sulfonamide group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For example, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study assessed the in vitro cytotoxic activity of benzenesulfonamides against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 3.99 µM for MDA-MB-468 cells and 4.51 µM for CCRF-CM cells . This suggests that modifications to the sulfonamide structure can enhance anticancer activity.
The mechanism underlying the anticancer activity is thought to involve:
- Inhibition of Carbonic Anhydrases (CAs) : Some sulfonamides act as inhibitors of carbonic anhydrases, enzymes that play a role in tumor growth and metastasis. The inhibition of these enzymes can disrupt tumor microenvironmental pH regulation .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by activating caspases, which are critical for the cellular apoptosis pathway .
Antimicrobial Activity
In addition to anticancer effects, this compound may exhibit antimicrobial properties . Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Experimental Findings
Research has demonstrated that sulfonamides can effectively inhibit a range of Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of the thiazolidinone-containing sulfonamide remains an area for further exploration.
Cardiovascular Effects
Emerging evidence suggests that some sulfonamide derivatives can influence cardiovascular parameters. A study indicated that certain benzenesulfonamides produced significant changes in perfusion pressure in experimental models . This highlights the need for further investigation into the cardiovascular implications of this compound.
Summary of Research Findings
Comparison with Similar Compounds
Thienopyrimidine-Based Analogs (ZINC26710739 and ZINC26710858)
Structures :
- ZINC26710739: N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[3,2-e]pyrimidin-4-amine
- ZINC26710858: N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[2,3-e]pyrimidin-4-amine
Key Differences :
- Core Structure: Both ZINC compounds replace the trimethylbenzene sulfonamide with thienopyrimidine amines, introducing fused heterocyclic systems.
- Biological Activity : These analogs inhibit Entamoeba histolytica pyridoxal kinase (EhPLK), with IC₅₀ values of 3.2 µM (ZINC26710739) and 2.8 µM (ZINC26710858) . Docking studies reveal interactions with the PLP-binding site, emphasizing the role of the thiazolidine-phenyl group in target engagement .

Ethane Diamide Derivative (N’-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)
Structure :
- Contains an ethanediamide (oxamide) group with a hydroxyethyl substituent instead of the sulfonamide.
Key Differences :
1,2,4-Triazole Sulfonamides
Structures :
Key Differences :
- Tautomerism : Triazole-thione tautomerism (absent in the target compound) influences electronic distribution and binding modes.
- Substituent Effects : Halogenated phenyl groups (Cl, Br) in these analogs modulate electron-withdrawing effects, whereas the target compound’s trimethyl groups prioritize steric effects .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The thiazolidine-1,1-dioxide group is critical for target engagement in kinase inhibition, as seen in ZINC compounds . However, the trimethylbenzene sulfonamide in the target compound may limit solubility, necessitating formulation optimization.
- Synthetic Feasibility : Methods from triazole sulfonamide synthesis (e.g., Friedel-Crafts sulfonylation ) could be adapted for the target compound, though steric hindrance from trimethyl groups may require modified reaction conditions.
- Biological Potential: While the target compound’s activity remains uncharacterized, its structural analogs demonstrate kinase inhibition, suggesting plausible therapeutic avenues in infectious or metabolic diseases.
Q & A
Q. How to design controls for off-target effects in kinase inhibition screens?
- Answer: Include broad-spectrum kinase inhibitors (e.g., staurosporine) as positive controls and scrambled analogs (e.g., methyl group repositioning) as negative controls. Use kinome-wide profiling (e.g., KinomeScan) at 1 µM to identify promiscuity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

